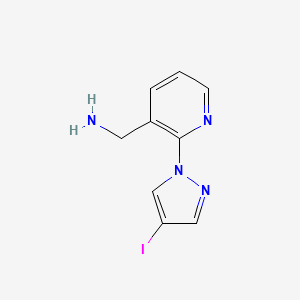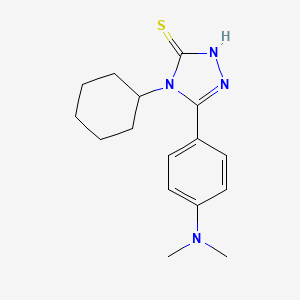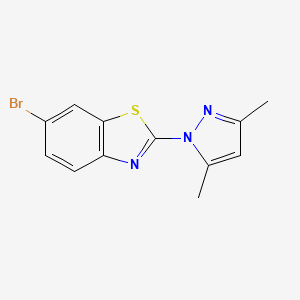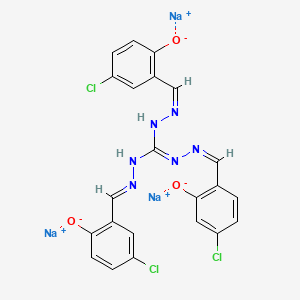![molecular formula C53H64N4O13S4 B13353463 2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate is a complex organic molecule It is characterized by its multiple functional groups, including sulfonate, indole, and cyclohexene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the sulfonate groups. The cyclohexene moiety is then incorporated through a series of reactions involving alkylation and cyclization. The final step involves the formation of the vinyl group through a Wittig reaction or similar method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The vinyl group can be reduced to form an alkane.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its indole moiety.
Medicine: Investigated for its potential as a therapeutic agent due to its complex structure and multiple functional groups.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The indole moiety can interact with proteins through π-π stacking interactions, while the sulfonate groups can form ionic interactions with positively charged amino acids.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene: Similar structure but lacks the cyclohexene and vinyl groups.
2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl: Similar structure but lacks the indole and sulfonate groups.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Properties
Molecular Formula |
C53H64N4O13S4 |
|---|---|
Molecular Weight |
1093.4 g/mol |
IUPAC Name |
(2Z)-2-[(2E)-2-[(3E)-3-[(2Z)-2-[1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)benzo[e]indol-2-ylidene]ethylidene]-2-[methyl-[2-(methylamino)ethyl]azaniumylidene]-5-prop-2-ynoxycyclohexylidene]ethylidene]-1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C53H64N4O13S4/c1-8-29-70-40-32-38(15-23-47-52(2,3)49-43-19-17-41(73(64,65)66)34-36(43)13-21-45(49)56(47)26-9-11-30-71(58,59)60)51(55(7)28-25-54-6)39(33-40)16-24-48-53(4,5)50-44-20-18-42(74(67,68)69)35-37(44)14-22-46(50)57(48)27-10-12-31-72(61,62)63/h1,13-24,34-35,40,54H,9-12,25-33H2,2-7H3,(H3-,58,59,60,61,62,63,64,65,66,67,68,69) |
InChI Key |
OJAQDSBQPIVZNL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(/C(=C/C=C/2\CC(C/C(=C\C=C/3\C(C4=C(N3CCCCS(=O)(=O)O)C=CC5=C4C=CC(=C5)S(=O)(=O)[O-])(C)C)/C2=[N+](C)CCNC)OCC#C)/N(C6=C1C7=C(C=C6)C=C(C=C7)S(=O)(=O)O)CCCCS(=O)(=O)O)C |
Canonical SMILES |
CC1(C(=CC=C2CC(CC(=CC=C3C(C4=C(N3CCCCS(=O)(=O)O)C=CC5=C4C=CC(=C5)S(=O)(=O)[O-])(C)C)C2=[N+](C)CCNC)OCC#C)N(C6=C1C7=C(C=C6)C=C(C=C7)S(=O)(=O)O)CCCCS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,6-dimethoxybenzoate](/img/structure/B13353381.png)











![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)

